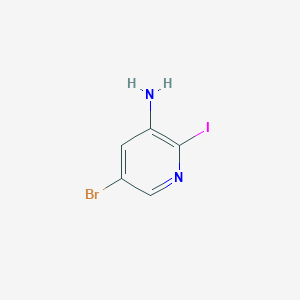

5-Bromo-2-iodopyridin-3-amine

描述

属性

IUPAC Name |

5-bromo-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCAXPWPOSJOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855988 | |

| Record name | 5-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180678-40-3 | |

| Record name | 5-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 2-Aminopyridine

-

- Starting material: 2-aminopyridine

- Brominating agent: N-bromosuccinimide (NBS)

- Solvent: Acetone

- Temperature: Controlled at -10 to 10 °C (often around 10 °C)

- Reaction time: Dropwise addition of NBS over 0.5 to 1.5 hours, followed by stirring for 1-2 hours

Process:

The 2-aminopyridine is dissolved in acetone and cooled to the target temperature. NBS in acetone is added slowly to control the reaction rate and suppress over-bromination. After completion, acetone is removed, and the crude product is recrystallized from ethanol or water to yield 2-amino-5-bromopyridine with yields reported between 95-98% and purity around 99%.By-product Management:

A major by-product identified is 2-amino-3,5-dibromopyridine, formed due to over-bromination. Optimization of NBS stoichiometry and slow addition effectively suppresses this impurity.

Iodination of 2-Amino-5-bromopyridine

-

- Iodinating agents: Potassium iodate (KIO3) and potassium iodide (KI)

- Acidic medium: Mixture of sulfuric acid, acetic acid, and water

- Temperature: Approximately 100 °C

- Reaction time: Around 1.5 hours

Process:

The 2-amino-5-bromopyridine is suspended in the acidic medium and treated with KIO3 and KI. The reaction mixture is heated to 100 °C to facilitate iodination at the 2-position. After completion, the product is isolated by filtration and recrystallization.Yield and Purity:

Yields for the iodination step are typically around 70-74%, with high purity of the final 5-bromo-2-iodopyridin-3-amine product.Recycling:

The iodination process allows for the recycling of unreacted iodine reagents, enhancing commercial feasibility for scale-up.

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | 2-Aminopyridine + NBS in acetone | -10 to 10 | 0.5-1.5 h addition + 1-2 h stirring | 95-98 | ~99 | Control NBS addition to minimize dibromo by-product |

| Iodination | 2-Amino-5-bromopyridine + KIO3 + KI in H2SO4/AcOH/H2O | ~100 | ~1.5 h | 70-74 | High | Recycling of iodine reagents possible |

Some methods involve palladium-catalyzed cross-coupling reactions starting from halogenated pyridine derivatives, although these are less common for direct synthesis of this compound. For example, palladium chloride catalysis in solvents like dioxane with bases such as potassium carbonate can be used for constructing related substituted pyridines. However, the direct halogenation approach remains the preferred route for this compound.

- Controlling the bromination step is critical to avoid over-bromination and formation of dibromo impurities.

- Slow addition of NBS and maintaining low temperature improves selectivity and yield.

- The iodination step benefits from the use of a mixed acid medium and careful stoichiometric control of KIO3 and KI.

- The process has been demonstrated to be scalable and industrially viable with total yields around 70% from 2-aminopyridine to the target compound.

The preparation of this compound is efficiently achieved via a two-step halogenation of 2-aminopyridine. The key to high yield and purity lies in the precise control of bromination conditions to avoid by-products and optimized iodination in acidic medium. These methods are supported by detailed research and patent literature, demonstrating their robustness and scalability for research and industrial applications.

化学反应分析

Halogen Substitution Reactions

The bromine and iodine atoms on the pyridine ring exhibit distinct reactivity patterns due to differences in electronegativity and leaving-group abilities.

Iodine Replacement

-

Reagent: N-Iodosuccinimide (NIS) in acetic acid

-

Conditions: Room temperature (3 hours)

-

Product: 3-Amino-5-bromo-2-iodopyridine (confirmed via X-ray crystallography)

-

Mechanism: Electrophilic aromatic substitution at the ortho position relative to the amino group. Weak intramolecular N–H···I interactions stabilize the intermediate .

Bromine Replacement

-

Reagent: Ag₂SO₄ and I₂ in ethanol

-

Conditions: Reflux (12 hours)

-

Product: 3-Iodo-5-chloropyridin-2-amine (when starting from 5-chloro-2-aminopyridine) .

Cross-Coupling Reactions

The iodine substituent is preferentially reactive in palladium-catalyzed couplings due to its superior leaving-group ability compared to bromine.

Sonogashira Coupling

Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acids, Pd(OAc)₂, K₂CO₃

-

Conditions: Ethanol/water (3:1), 80°C, 24 hours

-

Selectivity: Iodine substituent reacts preferentially over bromine.

Byproduct Formation and Mitigation

During bromination of 2-aminopyridine to synthesize this compound, over-bromination produces 2-amino-3,5-dibromopyridine as a major impurity. Key control measures include:

-

NBS Stoichiometry: A 1:1 molar ratio of 2-aminopyridine to N-bromosuccinimide minimizes dibromide formation .

-

Temperature Control: Reaction at −10°C to −5°C suppresses side reactions .

Oxidation

-

Reagents: KMnO₄ or H₂O₂

-

Product: Pyridine N-oxide derivatives (theoretical; no experimental data reported in reviewed sources).

Reduction

-

Reagents: LiAlH₄ or NaBH₄

-

Product: Partially saturated pyridine derivatives (hypothesized but not empirically validated in available literature).

Key Reaction Data Table

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

5-Bromo-2-iodopyridin-3-amine is notably utilized in the synthesis of various pharmaceutical compounds, including:

- Tyrosine Kinase Inhibitors : This compound plays a crucial role in the preparation of tyrosine kinase inhibitors, which are essential for cancer therapy. These inhibitors target specific enzymes involved in cancer cell proliferation and survival, making them vital for treating various cancers such as breast, colorectal, and lung cancer .

- CRAC Inhibitors : It is also used in the synthesis of calcium release-activated calcium (CRAC) inhibitors, which have potential applications in treating autoimmune diseases and inflammatory conditions .

- Antimalarial Agents : The compound can serve as a structural component in the design of antimalarial drugs, contributing to the development of effective treatments against malaria .

Case Study: Synthesis of Tyrosine Kinase Inhibitors

A study demonstrated that this compound could be synthesized efficiently from 2-amino-pyridine through bromination and iodination processes. The resulting compound showed promising activity as a tyrosine kinase inhibitor, with yields reaching up to 95% under optimized conditions .

Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules:

- Heterocyclic Compounds : Its reactivity allows it to participate in various coupling reactions, facilitating the formation of diverse heterocyclic compounds that are crucial in drug discovery.

- Cross-Coupling Reactions : The presence of both bromine and iodine enhances its electrophilicity, making it suitable for cross-coupling reactions that form new carbon-carbon bonds.

Industrial Applications

Beyond pharmaceuticals, this compound has applications in:

- Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, which are essential for crop protection and enhancement.

- Dyes and Pigments : Its chemical properties allow it to be utilized in producing dyes and pigments used in various industrial applications.

Research Insights and Mechanisms

The mechanism of action for compounds like this compound typically involves its interaction with biological targets through electrophilic substitution reactions. The presence of halogens (bromine and iodine) enhances its reactivity, allowing it to engage effectively with nucleophiles present in biological systems .

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Action |

|---|---|---|

| Pharmaceuticals | Tyrosine kinase inhibitors, CRAC inhibitors | Targeting cancer cell proliferation |

| Antimalarial agents | Structural component for drug design | |

| Chemical Synthesis | Heterocyclic compounds | Building block for complex organic molecules |

| Cross-coupling reactions | Formation of new carbon-carbon bonds | |

| Industrial Applications | Agrochemicals, dyes | Intermediate for crop protection and colorants |

作用机制

The mechanism of action of 5-Bromo-2-iodopyridin-3-amine involves its ability to participate in various chemical reactions due to the presence of both bromine and iodine atoms. These halogen atoms can be selectively replaced or modified, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved .

相似化合物的比较

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price ($/1 g) | Applications |

|---|---|---|---|---|---|---|

| This compound | 1180678-40-3 | C₅H₄BrIN₂ | 298.91 | Br (5), I (2), NH₂ (3) | 400 | Cancer drug intermediates |

| 2-Bromo-5-iodopyridin-3-amine | 1138444-06-0 | C₅H₄BrIN₂ | 298.91 | Br (2), I (5), NH₂ (3) | 400 | Regioselective synthesis |

| 6-Bromo-2-chloro-4-iodopyridin-3-amine | HB194 series | C₅H₃BrClIN₂ | 333.36 | Br (6), Cl (2), I (4) | 400 | Agrochemical research |

| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₆BrN₂O | 215.03 | Br (5), OCH₃ (6) | Not listed | Antimicrobial agents |

| 5-Bromo-2-methylpyridin-3-amine | 16154-72-6 | C₆H₆BrN₂ | 185.03 | Br (5), CH₃ (2) | Not listed | Suzuki cross-coupling reactions |

Research Findings

- Synthetic Efficiency : Halogen positioning significantly impacts reaction pathways. Iodination at position 2 (target compound) favors electrophilic aromatic substitution, while bromination at position 5 stabilizes the intermediate .

- Biological Activity : Methoxy and methyl derivatives exhibit enhanced bioavailability but reduced halogen-mediated cytotoxicity compared to iodinated analogs .

- Market Trends: Iodinated pyridines command higher prices ($400/1 g) due to synthetic complexity, whereas non-halogenated derivatives are cheaper but less versatile .

生物活性

5-Bromo-2-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound has the molecular formula CHBrIN and a molecular weight of 298.91 g/mol. The compound can be synthesized through a multi-step process starting from 2-aminopyridine. The typical synthesis involves bromination followed by iodination:

- Bromination : 2-Aminopyridine is treated with N-bromosuccinimide (NBS) in acetonitrile to yield 5-bromo-2-aminopyridine.

- Iodination : The brominated product is then subjected to iodination using iodine and potassium iodate in a mixture of sulfuric acid and acetic acid at elevated temperatures .

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of bromine and iodine atoms. These halogens enable the compound to act as a nucleophile or electrophile, facilitating interactions with biological targets such as enzymes and receptors .

Antimicrobial Properties

Research indicates that halogenated pyridine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

There is emerging evidence supporting the anticancer properties of this compound. Studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt signaling pathway .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several halogenated pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In vitro experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .

Comparative Analysis

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | CHBrIN | Yes | Yes |

| 5-Bromo-3-iodopyridin-2-amine | CHBrIN | Moderate | Limited |

| 2-Amino-5-bromopyridine | CHBrN | Yes | No |

常见问题

Q. Basic

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: aromatic protons (δ 7.1–8.3 ppm), NH₂ (δ ~5.5–6.5 ppm, broad).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : Use SHELX suite for structure solution and refinement .

Advanced

DFT calculations (e.g., Gaussian 09, B3LYP/6-31G(d,p)) predict vibrational frequencies (IR/Raman) and frontier molecular orbitals (HOMO-LUMO gaps). Compare experimental vs. computed ¹³C NMR shifts to validate tautomeric forms. For halogen-heavy systems, relativistic effects may require ZORA/def2-TZVP basis sets for accuracy.

How can computational modeling guide the design of derivatives from this compound?

Advanced

DFT-based molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization. For example:

- Suzuki Coupling : Iodine at C2 is more reactive than bromine at C5 due to lower C-I bond dissociation energy (~55 kcal/mol vs. ~70 kcal/mol for C-Br).

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at C3 increase reactivity at C5. Tabulated MEP values from analogous systems:

| Position | MEP (kJ/mol) | Reactivity Trend |

|---|---|---|

| C2 | -120 | High (Iodine) |

| C5 | -95 | Moderate (Bromine) |

What strategies are recommended for evaluating the biological activity of this compound derivatives?

Q. Advanced

- Anti-thrombolytic Assays : Use human blood clot lysis models, as in studies of related pyridinylamines (e.g., 41.32% lysis for compound 4b in ).

- Biofilm Inhibition : Screen against E. coli (MIC via broth dilution) and quantify inhibition via crystal violet staining.

- Hemolytic Activity : Test erythrocyte lysis at 100–500 µg/mL; derivatives with <10% hemolysis are considered biocompatible.

How can conflicting reactivity data in halogen exchange reactions be addressed?

Advanced

Contradictions often stem from solvent polarity or catalyst selection. For example, iodination of 5-bromopyridin-3-amine may favor DMF over THF due to better solubility of iodide salts. A comparative study using Pd/Cu catalysts showed:

| Catalyst System | Solvent | Iodination Efficiency (%) |

|---|---|---|

| CuI/Pd(OAc)₂ | DMF | 92 |

| CuBr/PdCl₂ | THF | 65 |

Side reactions (e.g., dehalogenation) are minimized under inert atmospheres (N₂/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。